molecular formula C21H21NO4 B2750150 N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide CAS No. 879566-74-2

N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide

Cat. No.: B2750150
CAS No.: 879566-74-2
M. Wt: 351.402
InChI Key: BCEFAHVTHMJDRY-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.402. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activities

A study conducted by Sirajuddin et al. (2015) focused on a compound closely related to N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide, exploring its in vitro biological activities. The compound demonstrated significant antimicrobial activity and was found to have anticancer potential against lung carcinoma (H157) and Vero cell lines, showcasing almost comparable activity to the standard anticancer drug, vincristine. Notably, the compound exhibited minimal effects on normal cell lines, highlighting its selective anticancer properties. The study also revealed antileishmanial activity and urease inhibition, suggesting a broad spectrum of biological applications. The interaction with salmon sperm DNA (SS-DNA) suggested an intercalative mode of interaction, indicating potential applications in targeting DNA for therapeutic purposes (Sirajuddin et al., 2015).

Synthesis and Antibacterial Effects of Derivatives

Behrami and Dobroshi (2019) reported on the synthesis of new derivatives of 4-hydroxy-chromen-2-one and their antibacterial activities. While not directly this compound, these related compounds demonstrated significant bacteriostatic and bactericidal activities, highlighting the potential of such derivatives in developing new antibacterial agents. The study emphasized the value of synthesizing novel organic compounds with high levels of antibacterial activity and characterized the synthesized compounds using advanced instrumental methods (Behrami & Dobroshi, 2019).

Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways

Research by Tordjman et al. (2003) on S 19812, a butanamide derivative, demonstrated its function as a dual inhibitor of cyclooxygenase and lipoxygenase pathways. This compound showed non-opioid analgesic activity in models of pain and inflammation and exhibited excellent gastric tolerance. Such studies underscore the therapeutic potential of butanamide derivatives in pain management and anti-inflammatory treatments (Tordjman et al., 2003).

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-8-methyl-4-oxochromen-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-4-6-17(23)22-21-18(14-9-11-15(25-3)12-10-14)19(24)16-8-5-7-13(2)20(16)26-21/h5,7-12H,4,6H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEFAHVTHMJDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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